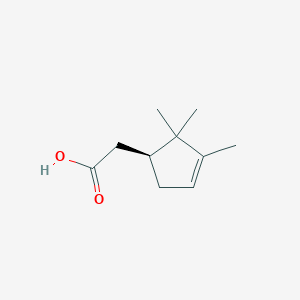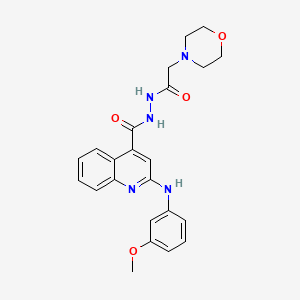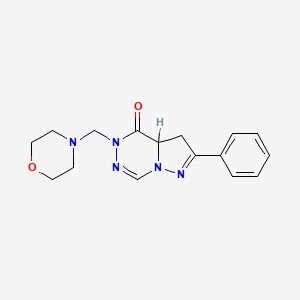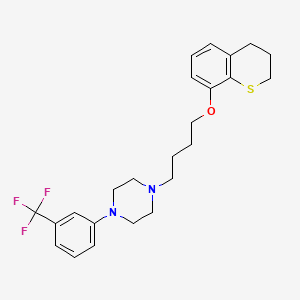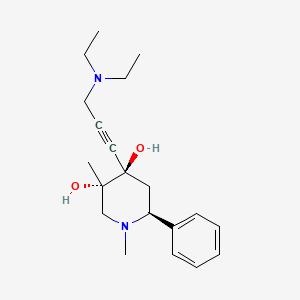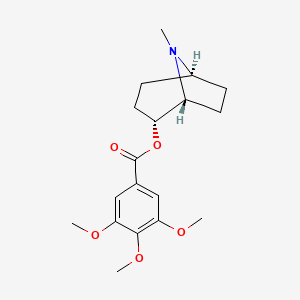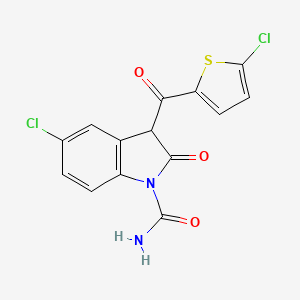
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide is a complex organic compound with the molecular formula C14H8Cl2N2O3S This compound is characterized by its unique structure, which includes a thienyl group and an indole moiety, both of which are functionalized with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 5-chloro-2-thiophenecarboxylic acid with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorochrysene: Another chlorinated aromatic compound with potential biological activity.
5-Chloro-2-methyl-4-isothiazolin-3-one: A chlorinated isothiazolinone with antimicrobial properties.
Uniqueness
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide is unique due to its combination of a thienyl group and an indole moiety, both functionalized with chlorine atoms. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
135079-64-0 |
|---|---|
Fórmula molecular |
C14H8Cl2N2O3S |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
5-chloro-3-(5-chlorothiophene-2-carbonyl)-2-oxo-3H-indole-1-carboxamide |
InChI |
InChI=1S/C14H8Cl2N2O3S/c15-6-1-2-8-7(5-6)11(13(20)18(8)14(17)21)12(19)9-3-4-10(16)22-9/h1-5,11H,(H2,17,21) |
Clave InChI |
BDQMDGBJVWMIOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(C(=O)N2C(=O)N)C(=O)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


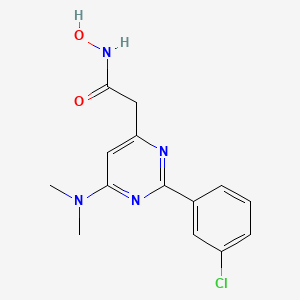


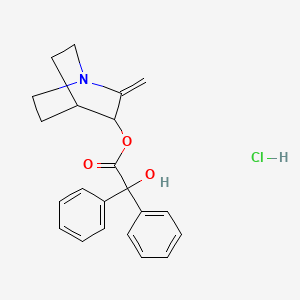
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
